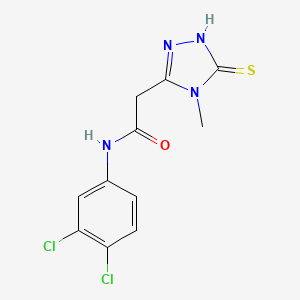
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research. DCTA is a thiol-containing compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and glaucoma.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biochemical pathways. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitters, carbonic anhydrase, and tumor growth. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various advantages and limitations for lab experiments. One of the advantages of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its ability to inhibit the activity of enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, one of the limitations of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide. One of the future directions is to investigate its potential as an anticancer agent. Studies have shown that N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide exhibits potent inhibitory activity against cancer cells, and further research may lead to the development of new cancer treatments. Another future direction is to investigate the use of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide as a ligand in the synthesis of metal complexes. This may lead to the development of new materials with unique properties for various applications.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, its toxicity may limit its use in vivo. Further research on N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide may lead to the development of new materials and drugs for various applications.
Synthesemethoden
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 5-mercapto-4-methyl-1,2,4-triazole-3-acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-17-9(15-16-11(17)19)5-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYWRFWBPGTZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

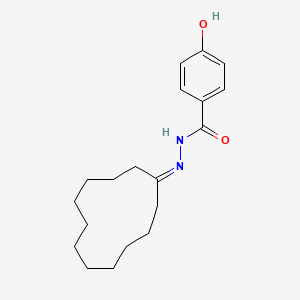
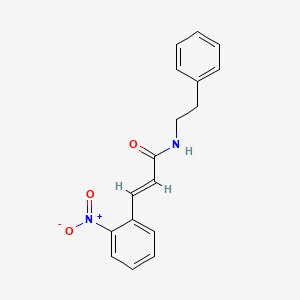

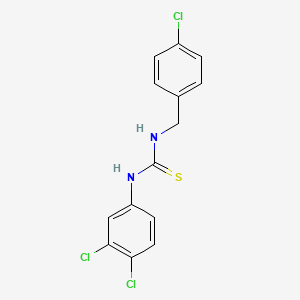
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
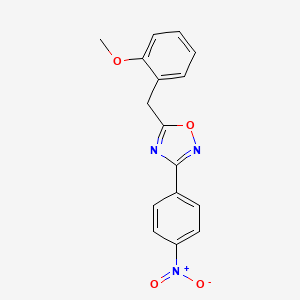

![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)


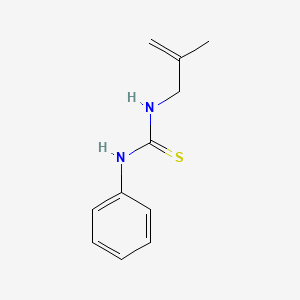
![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)